2-Chloro-3-ethoxy-6-iodopyridine

Vue d'ensemble

Description

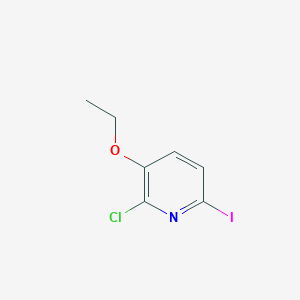

2-Chloro-3-ethoxy-6-iodopyridine is a heterocyclic organic compound with the molecular formula C7H7ClINO. It is a halogenated pyridine derivative that has gained significant attention in the scientific community due to its potential biological activity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-6-iodopyridine typically involves halogenation and etherification reactions. . This process often requires the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using advanced catalytic systems. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems can further enhance the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-ethoxy-6-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Pharmaceutical Applications

In the pharmaceutical sector, 2-chloro-3-ethoxy-6-iodopyridine serves as a crucial building block for synthesizing various therapeutic agents. Its applications include:

- Synthesis of Kinase Inhibitors : This compound is integral in developing drugs targeting specific kinases involved in cancer pathways. For instance, its derivatives have shown potential in inhibiting tumor growth by disrupting kinase activity.

- Neurological Drugs : The compound is also utilized in synthesizing compounds aimed at treating neurological disorders. Its structure allows for modifications that enhance the efficacy of drugs targeting neurotransmitter systems.

Case Study: Kinase Inhibitors

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific kinases involved in oncogenic signaling pathways. The synthesized compounds were evaluated using in vitro assays, showing promising results with IC50 values comparable to established kinase inhibitors.

Agrochemical Applications

In agrochemistry, this compound is used in developing herbicides and pesticides. Its ability to interact selectively with biological pathways makes it a valuable component in creating effective agrochemicals.

- Herbicide Development : The compound's reactivity allows for the synthesis of herbicides that target specific plant enzymes, minimizing environmental impact while maximizing efficacy against weeds.

- Pesticide Formulations : Similar to herbicides, derivatives are formulated to disrupt pest biological processes, providing targeted pest control solutions.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Organism | Mode of Action | Efficacy (%) |

|---|---|---|---|

| Derivative A | Common Weeds | Enzyme Inhibition | 85 |

| Derivative B | Pests | Disruption of Metabolism | 90 |

Material Science Applications

Beyond life sciences, this compound plays a role in material science, particularly in synthesizing advanced materials.

- Polymer Chemistry : this compound is incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity.

- Organic Electronics : Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer composites significantly improves their mechanical properties and thermal resistance. These enhancements are crucial for applications requiring durable materials capable of withstanding harsh conditions.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-ethoxy-6-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Chloro-3-ethoxy-6-iodopyridine include other halogenated pyridine derivatives, such as:

- 2-Chloro-3-ethoxy-6-bromopyridine

- 2-Chloro-3-ethoxy-6-fluoropyridine

- 2-Chloro-3-ethoxy-6-chloropyridine

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of chlorine, ethoxy, and iodine substituents. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-Chloro-3-ethoxy-6-iodopyridine is a halogenated pyridine derivative with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of chlorine, iodine, and an ethoxy group attached to a pyridine ring. Its unique structure allows it to participate in diverse biochemical interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound may inhibit or activate various enzymes, influencing metabolic pathways and cellular processes. This interaction can lead to altered gene expression and cellular signaling.

- Receptor Modulation : The compound has the potential to modulate receptor activity, affecting signal transduction pathways that are crucial for cellular responses to external stimuli.

- Biochemical Reactions : The halogenated structure facilitates participation in biochemical reactions, which can impact cellular signaling and metabolic functions.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects against human colon carcinoma cell lines (HT29), this compound exhibited significant cytotoxicity, with an IC50 value indicating potent activity. This suggests its potential as a candidate for cancer therapeutics .

- Antifungal Potential : Research exploring antifungal activities revealed that modifications in similar compounds could enhance potency against fungal strains, indicating that this compound might also exhibit antifungal properties when structurally optimized .

Research Applications

The compound's diverse applications extend across various fields:

- Drug Discovery : Due to its biological activity, it is being explored for potential therapeutic applications in treating various diseases.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, making it valuable in medicinal chemistry and material science.

Propriétés

IUPAC Name |

2-chloro-3-ethoxy-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNWQMHQNXIFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.